molecular formula C18H15N3O5 B3979825 N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B3979825
M. Wt: 353.3 g/mol
InChI Key: QYCGFTXIOFQGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as MNIP, is a chemical compound that has been widely studied for its potential applications in scientific research. MNIP is a member of the isoxazole family of compounds, which are known for their diverse pharmacological properties. In

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and the modulation of signaling pathways involved in cell growth and survival. This compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant genes. Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce oxidative stress. In vivo studies have shown that this compound can protect against neuronal death caused by oxidative stress and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, it has been shown to have a number of potential applications in scientific research. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are a number of future directions for research on N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of research could focus on further elucidating its mechanism of action, particularly in relation to its neuroprotective and anti-cancer effects. Additionally, more studies could be conducted to explore its potential applications in animal models, as well as its potential as a therapeutic agent for human diseases. Finally, research could be conducted to explore the potential use of this compound in combination with other drugs or therapies to enhance its effects.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer biology. This compound has been shown to have neuroprotective effects, as it can prevent neuronal death caused by oxidative stress. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-11-16(17(20-26-11)12-6-4-3-5-7-12)18(22)19-14-9-8-13(25-2)10-15(14)21(23)24/h3-10H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCGFTXIOFQGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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